5-(4-Methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both a thiazole and a pyrrole ring. The thiazole ring contains sulfur and nitrogen atoms, while the pyrrole ring is a five-membered ring with one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the construction of the pyrrole ring. One common method involves the reaction of 4-methylthiazole-5-carboxylic acid with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-(4-Methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions can modulate biochemical pathways, inhibit or activate enzymes, and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir contain thiazole rings and exhibit similar biological activities.
Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid and its derivatives share structural similarities and are used in similar applications.
Uniqueness
5-(4-Methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of the thiazole and pyrrole rings in its structure. This dual-ring system provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H8N2O2S |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2S/c1-5-8(14-4-10-5)6-2-3-7(11-6)9(12)13/h2-4,11H,1H3,(H,12,13) |
InChI Key |
JOIALIHIQLVKEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.